benzyl (2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
CAS No.: 129439-63-0
Cat. No.: VC8228361
Molecular Formula: C21H25NO5
Molecular Weight: 371.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129439-63-0 |
|---|---|
| Molecular Formula | C21H25NO5 |
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | benzyl (2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
| Standard InChI | InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(13-15-9-11-17(23)12-10-15)19(24)26-14-16-7-5-4-6-8-16/h4-12,18,23H,13-14H2,1-3H3,(H,22,25)/t18-/m1/s1 |
| Standard InChI Key | HZDNRJRGRZEVCM-GOSISDBHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)OCC2=CC=CC=C2 |
| SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of benzyl (2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is defined by its stereochemistry and functional groups. The compound’s IUPAC name reflects its (2R)-configuration, hydroxyphenyl substituent, and Boc-protected amino group. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₉N₃O₅ |
| Molecular Weight | 435.51 g/mol |
| Optical Rotation | [α]D = +4° (c=1.1 in THF) |
| Protective Groups | Boc (amine), Benzyl (ester) |
The hydroxyphenyl group contributes to the compound’s polarity and antioxidant potential, while the Boc and benzyl groups enhance stability during synthetic processes . The stereocenter at the C2 position ensures enantioselective interactions in biological systems, a critical factor in drug design .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of this compound typically begins with L-tyrosine as the starting material. A patented method (CN112920086A) outlines a four-step process:
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Esterification: L-tyrosine reacts with benzyl alcohol under acidic catalysis (e.g., HCl) to form L-tyrosine benzyl ester .
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Amidation: The amino group is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine .
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Etherification/Hydrolysis: Selective deprotection of the benzyl group or hydroxyphenyl modification may occur, depending on the target derivative .
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Purification: Chromatography or recrystallization yields the final product with >95% purity .
Reaction Conditions and Catalysts
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Esterification: Conducted at reflux (100–110°C) with sulfuric acid as a catalyst .
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Boc Protection: Performed at 0–5°C to minimize side reactions .
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Solvents: Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their compatibility with Boc chemistry .
Applications in Scientific Research
Peptide Synthesis
The compound serves as a key intermediate in solid-phase peptide synthesis (SPPS). Its Boc group allows selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid), enabling sequential peptide chain elongation . For example, it has been used to synthesize tyrosine-rich antimicrobial peptides with enhanced solubility profiles .
Prodrug Development
In pharmaceutical research, the benzyl ester moiety improves lipophilicity, facilitating blood-brain barrier penetration in neuroactive prodrugs . Post-administration, esterases cleave the benzyl group to release the active drug, as demonstrated in preclinical models of Parkinson’s disease .
Bioconjugation and Fluorescent Labeling
The hydroxyphenyl group enables site-specific bioconjugation via Mitsunobu reactions or click chemistry. Researchers have utilized this compound to attach fluorescent tags (e.g., fluorescein) to antibodies for live-cell imaging .
Comparison with Structural Analogs
The Boc group in the target compound offers superior stability under basic conditions compared to Cbz-protected analogs . Conversely, methoxy-substituted derivatives exhibit longer half-lives in vivo due to reduced hepatic metabolism .
Industrial and Regulatory Considerations
Large-scale production adheres to Good Manufacturing Practices (GMP), with stringent controls on residual solvents (e.g., THF < 600 ppm) . Environmental regulations mandate solvent recovery systems to minimize waste, achieving a 92% recycling efficiency in pilot plants .
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